2-Amino-N-(1-benzyl-piperidin-3-yl)-acetamide
CAS No.: 1353971-47-7
Cat. No.: VC8233353
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353971-47-7 |
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Molecular Formula | C14H21N3O |
Molecular Weight | 247.34 g/mol |
IUPAC Name | 2-amino-N-(1-benzylpiperidin-3-yl)acetamide |
Standard InChI | InChI=1S/C14H21N3O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2,(H,16,18) |
Standard InChI Key | TWDBPFSITKTFCX-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN |
Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CN |
Introduction
Physical and Chemical Properties
Key Physicochemical Characteristics
Structural Features and Reactivity
The compound’s reactivity is influenced by:
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Amino group: Participates in hydrogen bonding, enhancing solubility in polar solvents.
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Benzyl group: Contributes to aromatic interactions and lipophilicity.
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Piperidine ring: Enables conformational flexibility, critical for receptor binding .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves three stages:
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Piperidine Ring Formation
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Achieved via the Mannich reaction, combining an aldehyde, amine, and ketone.
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Example: Reaction of benzylamine with formaldehyde and acetone.
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Benzylation
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Piperidine is treated with benzyl chloride in the presence of a base (e.g., NaOH).
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Yields the 1-benzylpiperidine intermediate.
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Amidation
Optimization Strategies
Step | Optimization Parameters | Outcome |
---|---|---|
Solvent Selection | Dichloromethane or acetone | Improved reaction rates and purity |
Catalyst Use | Potassium iodide | Accelerated alkylation steps |
Purification | Column chromatography | >95% purity achievable |
Compound | Target Receptor | Affinity (Kᵢ) | Selectivity (σ₁ vs. σ₂) |
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N-(1-Benzylpiperidin-4-yl)phenylacetamide | σ₁ | 3.9 nM | >60-fold |
2-Amino-N-(1-benzylpiperidin-3-yl)-acetamide | Hypothetical | N/A | N/A |
Note: Direct experimental data for the target compound is unavailable; predictions based on structural analogs.
Hazard | Classification | Precautions |
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Skin Irritation | Category 2 (GHS) | Wear gloves; wash with soap and water |
Eye Irritation | Category 2A (GHS) | Use protective eyewear |
Respiratory Effects | Category 3 (GHS) | Work in well-ventilated areas |
Based on safety data for structurally related compounds .
Comparative Analysis with Structural Analogs
Derivatives and Modifications
Structure-Activity Relationship (SAR) Insights
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Positional Isomers:
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Functional Groups:
Future Research Directions
Unexplored Avenues
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In Vivo Pharmacokinetics:
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Determination of bioavailability, half-life, and metabolic pathways.
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Target Validation:
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High-throughput screening against GPCRs (e.g., dopamine, serotonin receptors).
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Derivative Optimization:
Challenges and Opportunities
Challenge | Opportunity |
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Limited bioactivity data | Exploration in neurodegenerative diseases |
Synthetic inefficiencies | Development of scalable catalytic methods |
Off-target effects | Design of prodrugs for targeted delivery |
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